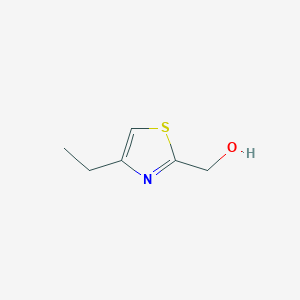

(4-Ethylthiazol-2-yl)methanol

Description

(4-Ethylthiazol-2-yl)methanol is a thiazole derivative characterized by a five-membered aromatic heterocycle containing sulfur and nitrogen. Its structure features an ethyl substituent at the 4-position and a hydroxymethyl (–CH₂OH) group at the 2-position of the thiazole ring. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the hydroxymethyl group, which enables further functionalization. Thiazoles are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Properties

IUPAC Name |

(4-ethyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-5-4-9-6(3-8)7-5/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLVQPDWGASDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylthiazol-2-yl)methanol typically involves the reaction of 4-ethylthiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the thiazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the hydroxymethyl derivative .

Industrial Production Methods: the general approach involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .

Types of Reactions:

Oxidation: (4-Ethylthiazol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding thiazole derivative with a methyl group instead of a hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Methyl-substituted thiazole derivatives.

Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-Ethylthiazol-2-yl)methanol serves as a building block for more complex thiazole derivatives. These derivatives are known for their diverse biological activities, which can be harnessed for drug development and other applications .

Table 1: Chemical Reactions Involving (4-Ethylthiazol-2-yl)methanol

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding aldehydes or carboxylic acids. |

| Reduction | Converts to thiazole derivatives with methyl groups. |

| Substitution | Hydroxymethyl group can be replaced with nucleophiles. |

Biology

Research has indicated that (4-Ethylthiazol-2-yl)methanol exhibits antimicrobial, antifungal, and antiviral properties. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Activity

A study investigating the antimicrobial effects of thiazole derivatives, including (4-Ethylthiazol-2-yl)methanol, demonstrated significant activity against strains of Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentrations were determined, showing promising results for potential therapeutic applications .

Medicine

The compound is also being explored for its potential in treating various medical conditions:

- Anticancer Applications : Several studies have investigated thiazole derivatives as anticancer agents. For instance, compounds derived from (4-Ethylthiazol-2-yl)methanol have been tested against human cancer cell lines, showing reduced cell viability in certain cases .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | Caco-2 (Colon Carcinoma) | 25 |

| Compound B | MDA-MB-231 (Breast Carcinoma) | 30 |

| Compound C | SK-MEL-30 (Skin Melanoma) | 20 |

- Neurodegenerative Diseases : Research is ongoing into the use of thiazole derivatives for neuroprotective effects, potentially aiding in conditions like Alzheimer's disease .

Industrial Applications

In addition to its biological applications, (4-Ethylthiazol-2-yl)methanol is utilized in industrial processes, including the development of dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield valuable industrial chemicals .

Mechanism of Action

The mechanism of action of (4-Ethylthiazol-2-yl)methanol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of the Bcl-2 family of proteins and other apoptotic pathways.

Neuroprotective Activity: Modulates neurotransmitter synthesis and release, providing protective effects against neurodegenerative conditions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Structurally analogous thiazoles differ primarily in their substituents, which influence physical properties, reactivity, and bioactivity. Key examples include:

- Phenyl-substituted thiazoles (e.g., 4-phenyl-thiazole derivatives): The phenyl group increases aromaticity and may improve stability compared to alkyl-substituted analogs like (4-Ethylthiazol-2-yl)methanol .

- Triazole-thiazole hybrids (e.g., 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl) derivatives): These incorporate heterocyclic moieties that enhance hydrogen-bonding capabilities, a feature absent in the simpler hydroxymethyl group of the target compound .

Physical and Chemical Properties

- Melting Points: Bulky substituents (e.g., phenyl or p-methylphenyl groups) typically increase melting points due to enhanced intermolecular interactions. For example, 4-(p-methylphenyl)thiazole derivatives have documented melting points (exact values unspecified in evidence), while ethyl-substituted analogs like (4-Ethylthiazol-2-yl)methanol likely exhibit lower melting points due to reduced molecular rigidity .

- Solubility: The hydroxymethyl group in (4-Ethylthiazol-2-yl)methanol improves water solubility compared to purely alkyl- or aryl-substituted thiazoles, which are more lipophilic .

Reactivity and Functionalization

- Hydroxymethyl Group: The –CH₂OH moiety allows for oxidation (to carboxylic acids) or esterification, enabling diversification into prodrugs or polymer conjugates. This contrasts with amino- or hydrazinyl-substituted thiazoles (), which undergo diazotization or Schiff base formation .

- Electrophilic Substitution : Thiazoles with electron-donating groups (e.g., ethyl or methoxy) undergo electrophilic substitution at the 5-position. For example, 5-(4-methoxybenzyl)-1,3,4-oxadiazole derivatives () show regioselectivity influenced by substituents .

Biological Activity

(4-Ethylthiazol-2-yl)methanol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

(4-Ethylthiazol-2-yl)methanol features a thiazole ring with an ethyl group at the fourth position. Its molecular formula is C₆H₈N₂OS, and it is characterized by the following structural features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Ethyl Group : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of (4-Ethylthiazol-2-yl)methanol is attributed to its interaction with various molecular targets:

- Receptor Binding : It can bind to receptors associated with neurotransmission, such as acetylcholine, serotonin, GABA, and NMDA receptors, influencing synaptic activity and cellular signaling pathways.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways .

- Gene Expression Modulation : Changes in gene expression profiles have been noted, which can affect cellular processes and responses to stimuli.

Biological Activities

The compound exhibits a wide range of biological activities:

- Antioxidant Activity : Protects cells from oxidative stress.

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.

- Antifungal Effects : Inhibits fungal growth in laboratory settings.

- Antiviral Activity : Shows promise in combating viral infections.

- Anti-inflammatory Effects : Reduces inflammation in various models.

- Neuroprotective Effects : Offers potential benefits in neurodegenerative disease models .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of (4-Ethylthiazol-2-yl)methanol against Streptococcus mutans. The compound exhibited significant inhibition of biofilm formation at concentrations of 10 mg/mL and above. The biofilm reduction was statistically significant (p ≤ 0.001) when compared to control groups without treatment .

Case Study: Neuroprotective Effects

In a model of neurodegeneration, (4-Ethylthiazol-2-yl)methanol demonstrated protective effects on neuronal cells exposed to oxidative stress. The compound reduced apoptosis rates and preserved cell viability, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics

The pharmacokinetic profile of (4-Ethylthiazol-2-yl)methanol suggests moderate solubility characteristics:

- Solubility : Slightly soluble in water but soluble in organic solvents such as alcohol and ether.

- Absorption : Enhanced lipophilicity due to the ethyl group may facilitate absorption across biological membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.